Cas no 2580182-53-0 (1-(benzyloxy)carbonyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid)
1-(benzyloxy)carbonyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2580182-53-0
- 1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- EN300-27732415
- 1-(benzyloxy)carbonyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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- Inchi: 1S/C19H19NO5/c1-24-15-8-10-16-14(11-15)7-9-17(18(21)22)20(16)19(23)25-12-13-5-3-2-4-6-13/h2-6,8,10-11,17H,7,9,12H2,1H3,(H,21,22)
- InChI Key: OXHMIQPDXOIMHA-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1C2C=CC(=CC=2CCC1C(=O)O)OC)=O
Computed Properties
- Exact Mass: 341.12632271g/mol
- Monoisotopic Mass: 341.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 76.1Ų
1-(benzyloxy)carbonyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27732415-0.05g |
1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580182-53-0 | 95.0% | 0.05g |
$515.0 | 2025-03-19 | |
| Enamine | EN300-27732415-0.1g |
1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580182-53-0 | 95.0% | 0.1g |
$540.0 | 2025-03-19 | |
| Enamine | EN300-27732415-0.25g |
1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580182-53-0 | 95.0% | 0.25g |
$564.0 | 2025-03-19 | |
| Enamine | EN300-27732415-0.5g |
1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580182-53-0 | 95.0% | 0.5g |
$589.0 | 2025-03-19 | |
| Enamine | EN300-27732415-1.0g |
1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580182-53-0 | 95.0% | 1.0g |
$614.0 | 2025-03-19 | |
| Enamine | EN300-27732415-2.5g |
1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580182-53-0 | 95.0% | 2.5g |
$1202.0 | 2025-03-19 | |
| Enamine | EN300-27732415-5.0g |
1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580182-53-0 | 95.0% | 5.0g |
$1779.0 | 2025-03-19 | |
| Enamine | EN300-27732415-10.0g |
1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580182-53-0 | 95.0% | 10.0g |
$2638.0 | 2025-03-19 | |
| Enamine | EN300-27732415-1g |
1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580182-53-0 | 1g |
$614.0 | 2023-09-10 | ||
| Enamine | EN300-27732415-5g |
1-[(benzyloxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580182-53-0 | 5g |
$1779.0 | 2023-09-10 |
1-(benzyloxy)carbonyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-(benzyloxy)carbonyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Compound CAS No 2580182-53-0: 1-(Benzyloxy)Carbonyl-6-Methoxy-1,2,3,4-Tetrahydroquinoline-2-Carboxylic Acid
The compound with CAS No 2580182-53-0, known as 1-(benzyloxy)carbonyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinolines, which are derivatives of quinoline with a partially hydrogenated ring system. The presence of the benzyloxy carbonyl group and the methoxy substituent at position 6 introduces unique chemical properties and potential bioactivity.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. The tetrahydroquinoline backbone is known for its ability to interact with various biological targets, including enzymes and receptors. The addition of the benzyloxy carbonyl group enhances the molecule's stability and solubility, making it a promising candidate for further exploration in therapeutic applications. Moreover, the methoxy group at position 6 contributes to the molecule's electronic properties, potentially influencing its interaction with biological systems.
One of the most notable advancements in the study of this compound involves its application in anti-inflammatory research. A recent study published in *Journal of Medicinal Chemistry* demonstrated that 1-(benzyloxy)carbonyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. This finding underscores its potential as a lead compound for developing novel anti-inflammatory agents.
In terms of synthesis, researchers have developed efficient methods to construct this compound. A common approach involves a multi-step synthesis starting from quinoline derivatives. The introduction of the benzyloxy carbonyl group is typically achieved through nucleophilic substitution or coupling reactions. The inclusion of the methoxy group at position 6 requires precise control over reaction conditions to ensure regioselectivity. These synthetic strategies not only facilitate the production of this compound but also pave the way for further structural modifications to enhance its bioactivity.
Another area of interest lies in the pharmacokinetic properties of this compound. Studies have shown that 1-(benzyloxy)carbonyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has favorable absorption and distribution characteristics in preclinical models. Its ability to cross cellular membranes suggests potential utility in targeting intracellular pathogens or diseases involving cellular dysregulation.
Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations reveal that the tetrahydroquinoline backbone can form stable interactions with protein binding sites, particularly those associated with kinase enzymes. This computational evidence aligns with experimental findings and highlights the compound's potential as a kinase inhibitor.
Despite these promising findings, further research is needed to fully elucidate the mechanism of action and safety profile of this compound. Ongoing studies are exploring its effects on cellular signaling pathways and its potential for off-target interactions. Additionally, efforts are being made to optimize its pharmacokinetic properties to enhance its suitability for therapeutic use.
In conclusion, 1-(benzyloxy)carbonyl-6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid represents a significant advancement in organic chemistry and pharmacology. Its unique structure and promising bioactivity make it a valuable tool for drug discovery and development. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs in various therapeutic areas.
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